2,3-Dimethoxybenzyl chloride
Overview
Description
2,3-Dimethoxybenzyl chloride is a chemical compound with the molecular formula C9H11ClO2 . It has an average mass of 186.635 Da and a monoisotopic mass of 186.044754 Da .
Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxybenzyl chloride consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
2,3-Dimethoxybenzyl chloride has a density of 1.130±0.06 g/cm3, a boiling point of 95°C at 1mmHg, and a melting point of 69-70.5℃ . It is sold as a 50% by weight solution in methylene chloride .Scientific Research Applications
Synthesis of Benzamide Compounds
2,3-Dimethoxybenzyl chloride: is utilized in the synthesis of novel benzamide compounds, which are significant due to their wide range of applications in medical, industrial, and biological fields . These benzamides exhibit diverse biological activities, including antioxidant, antibacterial, and potential drug development roles.
Organic Synthesis - Protecting Groups
In organic chemistry, 2,3-Dimethoxybenzyl chloride serves as a protecting group for functional groups in complex molecules during synthesis processes . This is crucial to prevent unwanted side reactions and to ensure the successful completion of multi-step syntheses.
Drug Discovery
This compound plays a role in drug discovery, particularly in the development of antitumor agents. It’s involved in the synthesis of intermediates that are further modified to create drugs with specific therapeutic effects .
Industrial Applications
2,3-Dimethoxybenzyl chloride: finds industrial applications due to its properties as an intermediate in the synthesis of various chemicals used in the plastic, rubber, and paper industries.
Medical Research
In medical research, 2,3-Dimethoxybenzyl chloride is studied for its role in the development of new therapies, especially as a precursor in the synthesis of compounds with antibacterial and antioxidant properties .
Biological Studies
The compound is also significant in biological studies, particularly in the synthesis of benzamide derivatives that show a wide range of biological activities, which include antimicrobial and anti-inflammatory properties .
Agriculture
While specific applications in agriculture are not directly mentioned, the chemical properties of 2,3-Dimethoxybenzyl chloride suggest potential uses in the synthesis of agricultural chemicals, possibly as intermediates in the production of pesticides or herbicides .
Enamine Reactions
2,3-Dimethoxybenzyl chloride: can be used in the formation of enamines, which are important intermediates in organic synthesis. Enamines act as nucleophiles and can be used as synthetic equivalents to enolates in various reactions .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,3-Dimethoxybenzyl chloride is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is highly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
2,3-Dimethoxybenzyl chloride interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) replaces a leaving group in the molecule of 2,3-Dimethoxybenzyl chloride . This leads to the formation of a new bond and the release of the leaving group .
Biochemical Pathways
It is known that the compound can participate in various organic synthesis reactions, including those involving protecting groups . These reactions can influence a wide range of biochemical pathways, depending on the specific context and conditions.
properties
IUPAC Name |
1-(chloromethyl)-2,3-dimethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-5-3-4-7(6-10)9(8)12-2/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRVJLUCLPUZER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374303 | |
Record name | 2,3-dimethoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxybenzyl chloride | |
CAS RN |
3893-01-4 | |
Record name | 2,3-dimethoxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3893-01-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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